molecular formula C15H15N3O2 B12739083 Imidazo(1,2-a)pyridine-3-acetamide, 6-methyl-2-(5-methyl-2-furanyl)- CAS No. 88570-83-6

Imidazo(1,2-a)pyridine-3-acetamide, 6-methyl-2-(5-methyl-2-furanyl)-

Cat. No.: B12739083
CAS No.: 88570-83-6
M. Wt: 269.30 g/mol
InChI Key: ZCJFCMRGKYDABZ-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyridine-3-acetamide, 6-methyl-2-(5-methyl-2-furanyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[1,2-a]pyridine family, known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo(1,2-a)pyridine-3-acetamide, 6-methyl-2-(5-methyl-2-furanyl)- typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with α-bromoacetophenone derivatives can yield the imidazo[1,2-a]pyridine core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Imidazo(1,2-a)pyridine-3-acetamide, 6-methyl-2-(5-methyl-2-furanyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Imidazo(1,2-a)pyridine-3-acetamide, 6-methyl-2-(5-methyl-2-furanyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imidazo(1,2-a)pyridine-3-acetamide, 6-methyl-2-(5-methyl-2-furanyl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to therapeutic effects such as the inhibition of bacterial growth or cancer cell proliferation .

Comparison with Similar Compounds

Properties

CAS No.

88570-83-6

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

2-[6-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl]acetamide

InChI

InChI=1S/C15H15N3O2/c1-9-3-6-14-17-15(12-5-4-10(2)20-12)11(7-13(16)19)18(14)8-9/h3-6,8H,7H2,1-2H3,(H2,16,19)

InChI Key

ZCJFCMRGKYDABZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2CC(=O)N)C3=CC=C(O3)C)C=C1

Origin of Product

United States

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